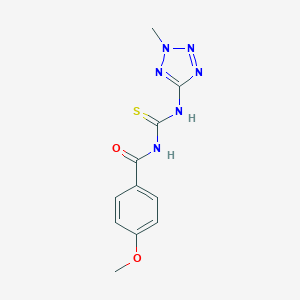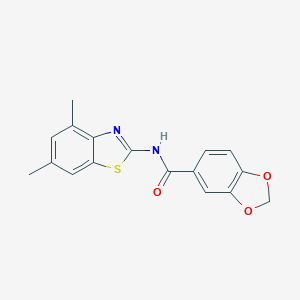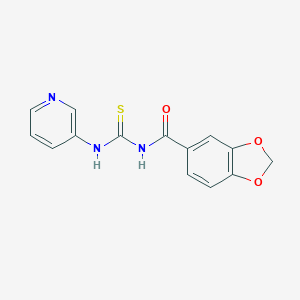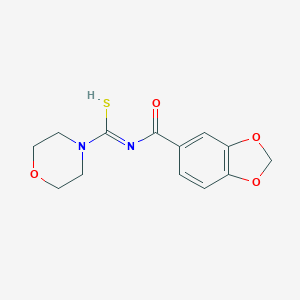
N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea is a synthetic organic compound that belongs to the class of benzamides It features a methoxy group at the 4-position of the benzene ring and a carbamothioyl group linked to a methyltetrazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Introduction of the Carbamothioyl Group: The acid chloride is then reacted with ammonium thiocyanate (NH₄SCN) to form the corresponding isothiocyanate intermediate.
Attachment of the Methyltetrazol Moiety: The isothiocyanate intermediate is subsequently reacted with 2-methyltetrazole in the presence of a base such as triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-hydroxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide.
Reduction: 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is evaluated for its potential use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The methyltetrazol moiety is believed to play a crucial role in binding to the active site of target enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
- 4-methoxy-N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
Uniqueness
N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea is unique due to the presence of the methyltetrazol moiety, which imparts specific chemical and biological properties. This compound exhibits distinct reactivity patterns and biological activities compared to its analogs, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C11H12N6O2S |
|---|---|
Molecular Weight |
292.32 g/mol |
IUPAC Name |
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C11H12N6O2S/c1-17-15-10(14-16-17)13-11(20)12-9(18)7-3-5-8(19-2)6-4-7/h3-6H,1-2H3,(H2,12,13,15,18,20) |
InChI Key |
DBXOVTUVEZVYTC-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B251329.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)

![N-(1-benzofuran-2-ylcarbonyl)-N'-{4-[(diethylamino)methyl]phenyl}thiourea](/img/structure/B251338.png)
